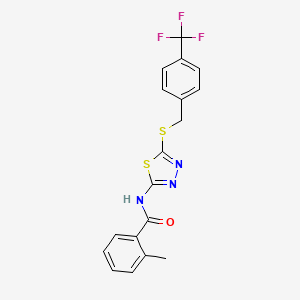

2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core. Key structural elements include:

- Benzamide moiety: Substituted with a methyl group at the 2-position.

- 1,3,4-Thiadiazole ring: Functionalized at the 5-position with a 4-(trifluoromethyl)benzylthio group.

The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing binding interactions. The thiadiazole ring contributes to heterocyclic rigidity, often associated with bioactivity in kinase inhibition and anticancer applications .

Properties

IUPAC Name |

2-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-4-2-3-5-14(11)15(25)22-16-23-24-17(27-16)26-10-12-6-8-13(9-7-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAMEYNGWZXQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethyl iodide or trifluoromethyl sulfonates.

Benzylation: The benzyl group is added through a nucleophilic substitution reaction, typically using benzyl halides.

Amidation: The final step involves the formation of the benzamide moiety through the reaction of the thiadiazole derivative with 2-methylbenzoic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The benzyl and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Benzyl halides, trifluoromethyl iodide.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Various derivatives, including those similar to 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have shown efficacy against multiple cancer cell lines, including human leukemia and non-small cell lung cancer models .

- Mechanism of Action : These compounds often inhibit key cellular pathways involved in tumor growth and proliferation. For example, some derivatives have been noted to decrease the viability of cancer cells by inducing apoptosis or inhibiting cell cycle progression .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell functions. Studies indicate that compounds with similar structures possess activity against various bacterial strains.

Material Science Applications

The unique chemical properties of 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide make it suitable for applications in material science:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

- Coatings and Adhesives : Its chemical stability and reactivity allow it to be incorporated into coatings that require durability and resistance to environmental degradation.

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various thiadiazole derivatives demonstrated that 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of tubulin polymerization, leading to disrupted mitosis .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial properties, compounds structurally related to 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide were tested against Gram-positive and Gram-negative bacteria. Results indicated potent antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the thiadiazole ring may participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application, whether it be antimicrobial activity, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Similarities

Key Observations :

- Microwave-assisted synthesis (e.g., ) often achieves higher yields (>80%) compared to conventional methods (~65–70%) due to accelerated reaction kinetics.

- Thiol-alkylation reactions (common in thiadiazole chemistry) are efficient for introducing sulfur-linked substituents .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Analysis :

- The trifluoromethyl group in the target compound may downfield-shift aromatic protons in ¹H-NMR due to electron-withdrawing effects.

- IR carbonyl stretches (~1660–1680 cm⁻¹) are consistent across benzamide derivatives .

Biological Activity

2-Methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound includes a thiadiazole ring and a trifluoromethyl group, which enhance its lipophilicity and potential biological activity. This article reviews the current understanding of its biological activity, focusing on synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with various functional groups, including:

- Thiadiazole ring : Known for its role in biological activity.

- Trifluoromethyl group : Enhances lipophilicity and may influence pharmacokinetic properties.

| Property | Description |

|---|---|

| Molecular Formula | C15H16F3N3OS2 |

| Molecular Weight | 375.43 g/mol |

| Structural Features | Contains a benzamide and thiadiazole moiety |

Synthesis

The synthesis of 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be achieved through several synthetic routes. Common methods include:

- Reaction of 3-(trifluoromethyl)benzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base like potassium carbonate.

- Use of solvents : Dimethylformamide (DMF) is typically employed at elevated temperatures to facilitate the reaction.

These methods highlight the compound's synthetic versatility and the potential for further modifications to explore structure-activity relationships.

Anticancer Potential

Research indicates that compounds related to thiadiazole-based benzamides have shown promise in targeting various biological processes, particularly in cancer therapy. For instance:

- Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells.

- A study involving similar compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 22.68 µM to 29.34 µM .

The mechanism of action for 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is thought to involve:

- Interaction with specific molecular targets and pathways within cells.

- The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with enzymes and proteins that regulate cellular processes such as inflammation and apoptosis .

Case Studies

A few relevant studies illustrate the biological activity of similar compounds:

- Inhibition of MAO-A : Some thiadiazole derivatives have shown inhibitory activity against monoamine oxidase A (MAO-A), which is important in neuropharmacology .

- Antiviral Activity : Thiadiazole derivatives have demonstrated efficacy against various viral targets, indicating their potential as antiviral agents .

Q & A

Q. What are the standard synthetic protocols for preparing 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves multi-step procedures, including:

- Step I : Formation of the thiadiazole core via condensation of substituted thiosemicarbazides with carboxylic acids under reflux with POCl₃ (e.g., 90°C for 3 hours) .

- Step II : Introduction of the 4-(trifluoromethyl)benzylthio moiety using anhydrous potassium carbonate as a base in dry acetone, followed by reflux and recrystallization .

- Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating .

Q. How is compound purity and structural integrity validated during synthesis?

Key methods include:

Q. What in vitro assays are used to evaluate anticancer activity?

Standard protocols involve:

- Cell line screening : MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma) .

- MTT or SRB assays to measure cytotoxicity (IC₅₀ values) .

- Comparative studies with kinase inhibitors (e.g., abl/src tyrosine kinase inhibitors) to assess mechanism .

Q. How do reaction conditions (e.g., solvent, catalyst) influence yield?

- Solvent choice : Dry acetone or DMF enhances nucleophilic substitution for thioether bond formation .

- Catalysts : Anhydrous K₂CO₃ facilitates deprotonation in thiol-substitution reactions .

- Microwave irradiation improves reaction efficiency (e.g., 20–30 minutes vs. 3–6 hours under reflux) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Trifluoromethyl role : The 4-(trifluoromethyl)benzyl group enhances lipophilicity and metabolic stability, improving kinase inhibition .

- Thiadiazole modifications : Substituting the thioether with sulfonamide groups alters electron density, affecting binding to kinase active sites .

- Methyl vs. halogen substituents on the benzamide ring can modulate cytotoxicity and selectivity .

Q. How do computational methods (e.g., molecular docking) predict target interactions?

- Docking software (AutoDock, Schrödinger) : Models interactions with tyrosine kinases (e.g., abl/src) by aligning the thiadiazole core in ATP-binding pockets .

- Key interactions : Hydrogen bonds between the amide carbonyl and kinase residues (e.g., Glu286), and hydrophobic contacts with the trifluoromethyl group .

- MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data?

- Comparative assays : Re-test compounds under standardized conditions (e.g., identical cell lines, serum concentrations) .

- Metabolic stability tests : Liver microsome assays identify degradation pathways that may reduce efficacy in certain studies .

- Crystallographic validation : Resolve structural ambiguities (e.g., hydrogen bonding patterns) via X-ray diffraction .

Q. How is crystallography used to confirm molecular conformation?

- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) .

- Packing analysis : Non-classical C–H⋯F/O interactions stabilize crystal lattices, influencing solubility .

- Synchrotron radiation improves resolution for heavy atoms (e.g., sulfur in thiadiazole) .

Q. What biochemical pathways are implicated in its enzyme inhibition?

- Target enzymes : Dual inhibition of abl/src tyrosine kinases disrupts signaling pathways in cancer cells .

- Bacterial targets : Analogous compounds inhibit acps-pptase, blocking lipid biosynthesis in pathogens .

- Mechanistic studies : Fluorescence quenching assays and enzyme kinetics (Km/Vmax) quantify inhibition potency .

Q. How do spectral anomalies (e.g., unexpected NMR shifts) inform structural revisions?

- ²D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., aromatic protons in benzamide vs. thiadiazole) .

- Dynamic effects : Conformational flexibility (e.g., rotamers) splits signals in ¹H NMR, resolved via variable-temperature NMR .

- Isotopic labeling : ¹⁵N/¹³C-enriched samples clarify ambiguous connectivity in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.